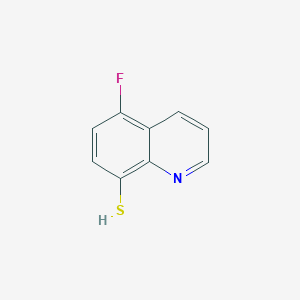
5-Fluoroquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroquinoline-8-thiol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoline-8-thiol typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of quinoline using electrophilic fluorinating agents. For instance, 6-methoxyquinoline can undergo direct fluorination at the 5-position to yield 5-fluoroquinoline derivatives . Another approach involves the nucleophilic substitution of halogen atoms in quinoline derivatives with fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroquinoline-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-Fluoroquinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-8-thiol involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and ultimately causing cell death . This mechanism is distinct from other classes of antibacterial agents, making fluoroquinolines valuable in treating infections caused by resistant bacterial strains .
Comparison with Similar Compounds
5-Fluoroquinoline: A closely related compound with similar fluorination at the 5-position.
6-Fluoroquinoline: Another fluorinated quinoline derivative with fluorine at the 6-position.
8-Fluoroquinoline: Fluorinated at the 8-position, similar to 5-Fluoroquinoline-8-thiol.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and enhances the compound’s potential as a versatile building block in synthetic chemistry .
Properties
CAS No. |
1892-91-7 |
|---|---|
Molecular Formula |
C9H6FNS |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-fluoroquinoline-8-thiol |
InChI |
InChI=1S/C9H6FNS/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H |
InChI Key |
MZKDXYJQFUIIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





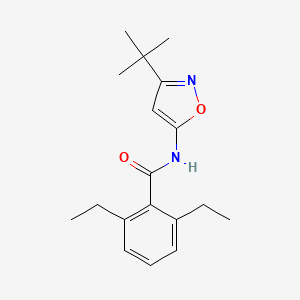

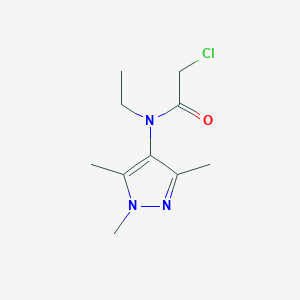
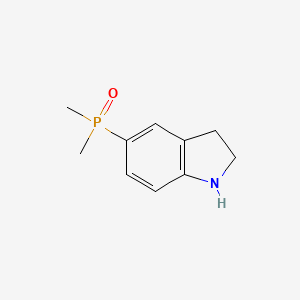
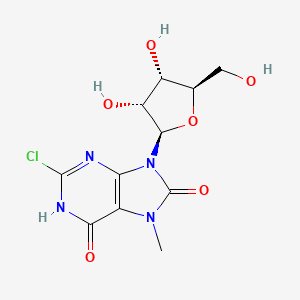

![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
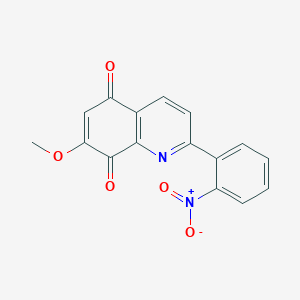
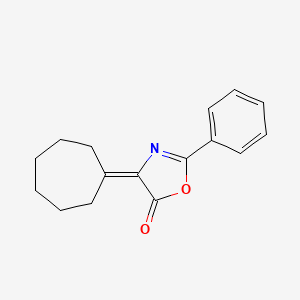
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
